

A Technical Guide to Good's Buffers: The MES Case Study

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Compound of Interest

Compound Name: 2-(N-Morpholino)-ethanesulfonic acid

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A revolution in biological research occurred in the mid-1960s, not with the discovery of a new molecule of life, but with the development of new tools to study it. Before Dr. Norman E. Good and his colleagues systematically addressed the problem, researchers were hampered by a limited selection of buffers, such as phosphate and Tris, which were often unsuitable for biological systems.[1][2] Phosphate buffers, for instance, can precipitate with divalent cations, and the buffering capacity of Tris is highly dependent on temperature.[2] This guide delves into the foundational principles laid out by Good, explores their practical application through a detailed look at the widely used MES buffer, and provides actionable protocols for the modern researcher.

The Challenge: Buffering Biological Reactions

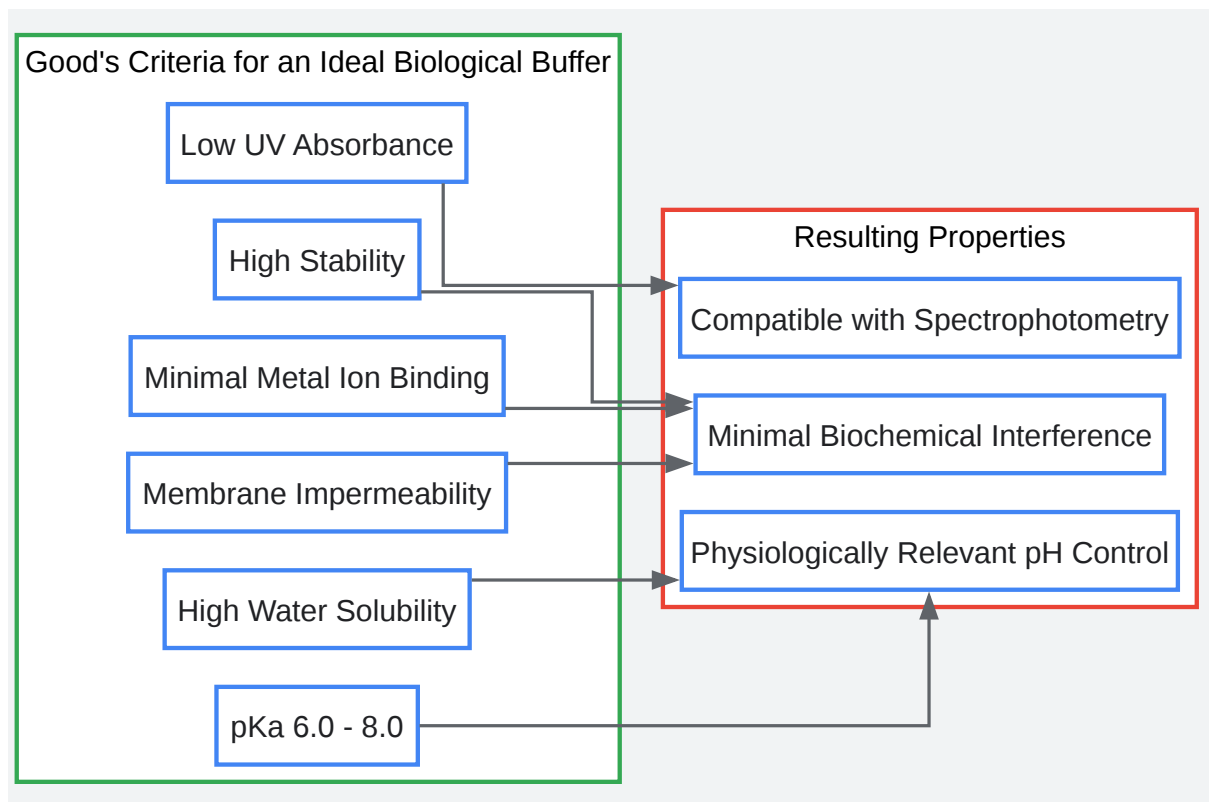
Most biological processes occur within a narrow and near-neutral pH range.[1][3] Maintaining this stable pH environment in vitro is critical for the study of proteins, enzymes, and cellular functions.[3] Early buffers often interfered with the very reactions they were meant to stabilize.[1][4] Recognizing this critical gap, Good and his team set out to design and synthesize a series of buffering agents specifically for biological research, publishing their seminal work in 1966.[5][6][7][8]

The Solution: Good's Criteria for Ideal Biological Buffers

Good's approach was to first define the ideal characteristics of a biological buffer. These criteria, which became the cornerstone of modern buffer selection, addressed the shortcomings

of previous options. The key criteria for these zwitterionic buffers—molecules with both a positive and a negative charge, resulting in a net neutral charge—were revolutionary.^{[9][10]}

- **pKa between 6.0 and 8.0:** This ensures effective buffering capacity in the most common physiological pH range.^{[1][10][11]}
- **High Water Solubility:** Buffers must be highly soluble in aqueous systems to be useful in biological experiments.^{[1][2][10][12]}
- **Membrane Impermeability:** The zwitterionic nature of these buffers prevents them from easily passing through cell membranes, thus avoiding interference with intracellular processes.^{[1][4][10][11]}
- **Minimal Metal Ion Binding:** Many biological reactions involve metal ions; a good buffer should not chelate these ions, which could inhibit the reaction.^{[2][10]}
- **Chemical and Enzymatic Stability:** The buffer must be stable and not degrade under experimental conditions or be metabolized by enzymes.^{[2][4][11]}
- **Low UV/Visible Light Absorbance:** To avoid interference with spectrophotometric assays, the buffer should not absorb light in the UV or visible spectrum.^{[2][4][11]}



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Logical relationship between Good's criteria and their practical benefits.

Focus on MES: A Workhorse Buffer

2-(N-morpholino)ethanesulfonic acid, or MES, was one of the original buffers described by Good and his colleagues.[1] It exemplifies the principles they established and has become a staple in laboratories worldwide.

Chemical and Physical Properties of MES

MES is a zwitterionic buffer containing a morpholine ring and an ethanesulfonic acid moiety.[4] Its key properties make it an excellent choice for a variety of applications.

- pKa: The pKa of MES is approximately 6.15 at 25°C.[13]

- **Effective Buffering Range:** It provides effective buffering from pH 5.5 to 6.7.[13][14]
- **Metal Ion Interactions:** MES does not form complexes with most common metal ions, making it ideal for use in solutions containing them.[15]
- **Applications:** It is frequently used as a running buffer for resolving small proteins in gel electrophoresis and in buffered culture media for various cells.[15][16][17]

Comparative Properties of Common Good's Buffers

Buffer	pKa at 25°C	Useful pH Range	Molecular Weight (g/mol)
MES	6.15	5.5 - 6.7	195.24
PIPES	6.76	6.1 - 7.5	302.37
HEPES	7.48	6.8 - 8.2	238.30
Tris	8.06	7.5 - 9.0	121.14
CHES	9.30	8.6 - 10.0	207.30
CAPS	10.40	9.7 - 11.1	221.32

Note: Tris is included for comparison but is not a Good's buffer. Its pKa is highly sensitive to temperature changes.

Experimental Protocol: Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This protocol describes a self-validating method for preparing a standard MES buffer stock solution. The key to trustworthiness is the final verification of the pH with a calibrated meter.

Materials:

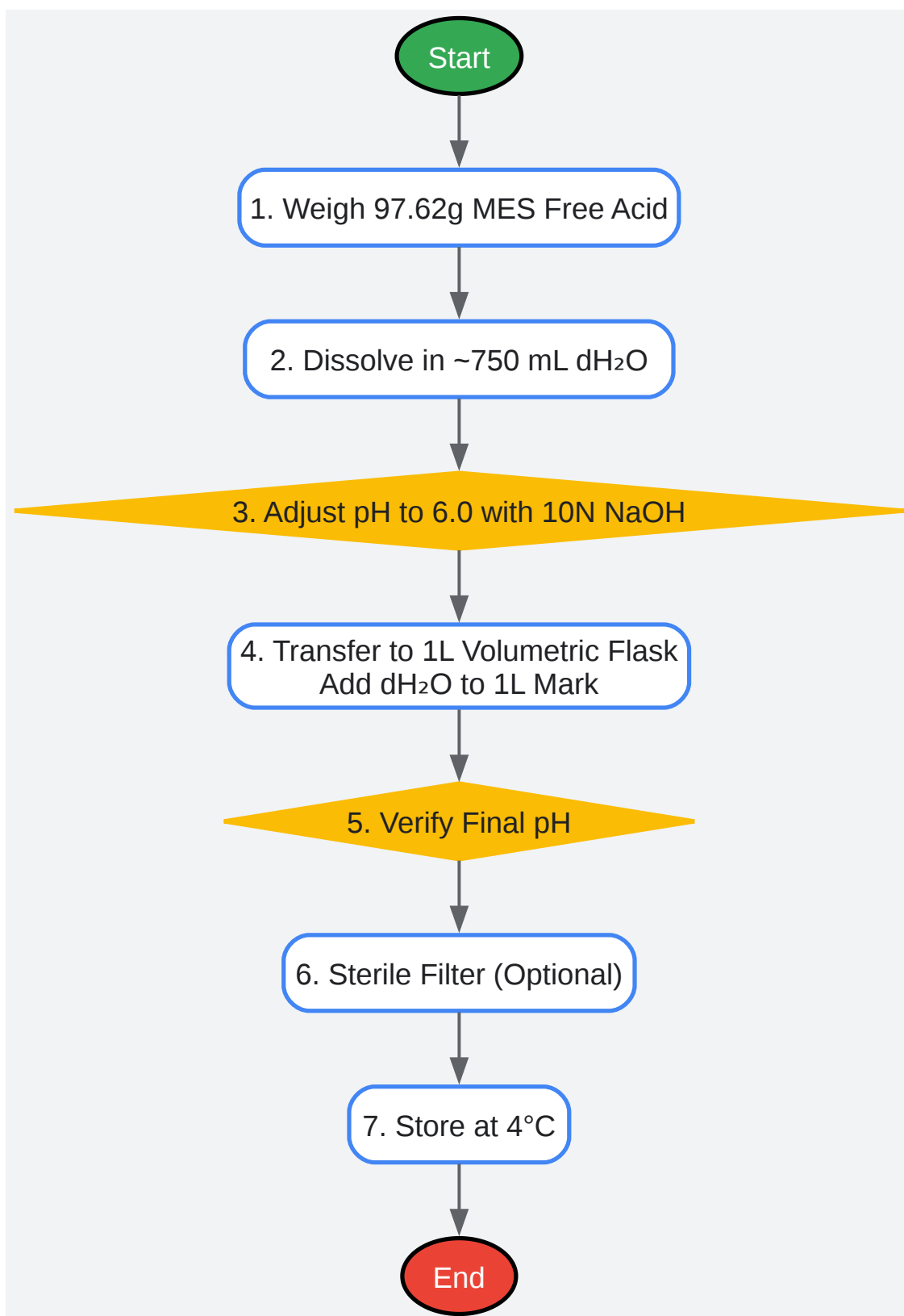
- MES free acid powder (MW: 195.24 g/mol)
- High-purity, deionized water (dH₂O)

- 10 N Sodium Hydroxide (NaOH) solution
- Calibrated pH meter
- Stir plate and magnetic stir bar
- Graduated cylinders and a 1 L volumetric flask
- 0.22 μm sterile filter unit (optional)

Step-by-Step Methodology:

- Initial Weighing and Dissolution:
 - Causality: Accurate weighing is critical for achieving the target molarity.
 - Weigh 97.62 g of MES free acid powder.
 - Add the powder to a beaker containing approximately 750 mL of dH₂O.[\[15\]](#) Place a magnetic stir bar in the beaker and put it on a stir plate to facilitate dissolution. MES is highly soluble in water.[\[12\]](#)[\[18\]](#)
- pH Adjustment:
 - Causality: The acidic form of MES requires a strong base (NaOH) to raise the pH to the desired buffering range. Adding the base slowly near the target pH prevents overshooting.
 - Place the calibrated pH probe into the solution.
 - Slowly add 10 N NaOH dropwise while monitoring the pH meter. The initial pH of the MES solution will be acidic (around 2.5-5).[\[18\]](#)
 - Continue adding NaOH until the pH meter reads exactly 6.0.
- Final Volume Adjustment:
 - Causality: Bringing the solution to the final volume after pH adjustment ensures the final concentration is accurate.

- Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.
- Add dH₂O to bring the final volume to the 1 L mark.[\[15\]](#)
- Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
- Verification and Storage:
 - Trustworthiness: This is the self-validating step. Re-check the pH to confirm it is 6.0. If necessary, make minor adjustments with dilute NaOH or HCl.
 - For applications requiring sterility, pass the buffer through a 0.22 µm filter. Autoclaving is not recommended as it can cause the solution to turn yellow.[\[18\]](#)
 - Store the solution at 4°C, where it is stable for several months.[\[13\]](#)[\[15\]](#)[\[18\]](#)



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Validated workflow for preparing 0.5 M MES buffer at pH 6.0.

Conclusion

The development of Good's buffers was a landmark achievement that provided biologists and biochemists with the reliable tools needed to control pH in sensitive experiments.^{[2][7]} By establishing clear criteria for what makes a buffer suitable for biological research, Dr. Good and his team enabled decades of scientific discovery.^{[2][8]} MES, with its physiological pKa, low metal binding, and high stability, remains a testament to the power of rational chemical design in advancing the life sciences. Understanding these foundational principles and applying validated protocols is essential for any researcher aiming for accuracy and reproducibility in their work.

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- To cite this document: BenchChem. [A Technical Guide to Good's Buffers: The MES Case Study]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042003#discovery-and-development-of-good-s-buffers-like-mes]

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